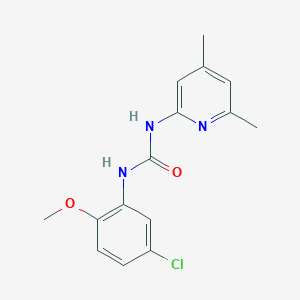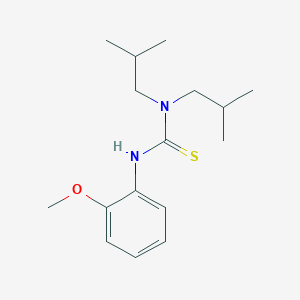
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, commonly known as Pyridaben, is a widely used insecticide that belongs to the class of N-aryl-N'-alkylureas. Pyridaben is known for its broad-spectrum activity against various pests, including mites, whiteflies, and thrips.
作用机制
Pyridaben inhibits the mitochondrial complex I, which is responsible for the electron transfer from NADH to ubiquinone. The inhibition of complex I leads to the accumulation of NADH, which in turn leads to the overproduction of reactive oxygen species (ROS). The overproduction of ROS leads to oxidative stress, which ultimately results in the death of the pest.
Biochemical and Physiological Effects
Pyridaben has been shown to have both acute and chronic effects on non-target organisms. Acutely, Pyridaben has been shown to cause respiratory distress and paralysis in insects. Chronic exposure to Pyridaben has been shown to cause developmental delays, reduced fecundity, and decreased survival in non-target organisms.
实验室实验的优点和局限性
Pyridaben has several advantages for use in lab experiments. It is easy to use, has a long shelf life, and is effective against a wide range of pests. However, Pyridaben has some limitations for use in lab experiments. It is toxic to non-target organisms, and its use can lead to the development of resistance in pests.
未来方向
There are several future directions for Pyridaben research. One direction is to develop new formulations of Pyridaben that are more effective against pests and less toxic to non-target organisms. Another direction is to study the environmental fate and transport of Pyridaben to better understand its impact on the environment. Additionally, research could focus on identifying the molecular mechanisms of Pyridaben resistance in pests to develop strategies to overcome resistance. Finally, research could focus on developing alternative pest control methods that are less toxic and more sustainable than Pyridaben.
Conclusion
In conclusion, Pyridaben is a widely used insecticide that has been extensively studied for its insecticidal properties. Pyridaben works by inhibiting the mitochondrial complex I, which leads to the death of the pest. Pyridaben has several advantages for use in lab experiments but also has limitations due to its toxicity to non-target organisms and the development of resistance in pests. There are several future directions for Pyridaben research, including the development of new formulations, the study of environmental fate and transport, the identification of resistance mechanisms, and the development of alternative pest control methods.
合成方法
The synthesis of Pyridaben involves the reaction of 5-chloro-2-methoxyaniline with 4,6-dimethyl-2-pyridinecarboxylic acid to form the corresponding amide. The amide is then treated with phosgene and a tertiary amine to form the desired urea product. The process is shown in the following equation:
科学研究应用
Pyridaben has been extensively studied for its insecticidal properties. It has been shown to be effective against various pests, including mites, whiteflies, and thrips. Pyridaben works by inhibiting the mitochondrial complex I, which leads to the disruption of oxidative phosphorylation and ultimately results in the death of the pest.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-9-6-10(2)17-14(7-9)19-15(20)18-12-8-11(16)4-5-13(12)21-3/h4-8H,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAFTBJMHGDMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(hydroxymethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5883496.png)

![2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5883503.png)

![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)

![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)
![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)
![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)

![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)
